molecular formula C9H10BrNO3 B12964343 Methyl 2-amino-3-bromo-6-methoxybenzoate

Methyl 2-amino-3-bromo-6-methoxybenzoate

Cat. No.: B12964343
M. Wt: 260.08 g/mol
InChI Key: XFUWJFGCBWXXLZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-bromo-6-methoxybenzoate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzoic acid, featuring an amino group, a bromine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-bromo-6-methoxybenzoate typically involves the bromination of methyl 2-amino-6-methoxybenzoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-bromo-6-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-bromo-6-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-bromo-6-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-bromo-6-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an amino group and a bromine atom on the benzene ring allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

methyl 2-amino-3-bromo-6-methoxybenzoate

InChI

InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(10)8(11)7(6)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

XFUWJFGCBWXXLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)N)C(=O)OC

Origin of Product

United States

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